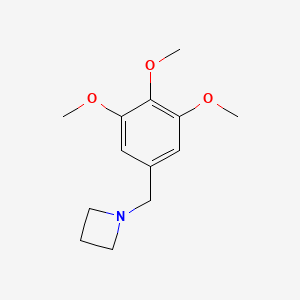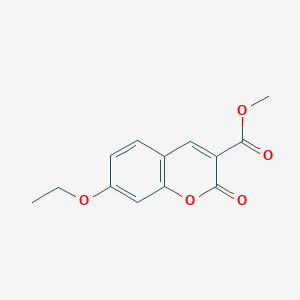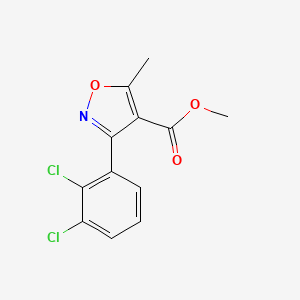
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid is a synthetic organic compound that features a Boc-protected amino group and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The protected amino acid and the pyrrole derivative are coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the best conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Free amino acid after Boc deprotection.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The Boc group provides protection during synthesis, which can be removed to reveal the active amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(Boc-amino)-6-(2,5-dioxo-2,5-dihydro-1-pyrrolyl)hexanoic Acid: Unique due to its specific structure and functional groups.
Other Boc-protected amino acids: Similar in terms of the protective group but differ in the side chain and functional groups.
Pyrrole-containing amino acids: Share the pyrrole ring but may have different substituents and properties.
Uniqueness
This compound is unique due to the combination of the Boc-protected amino group and the pyrrole ring, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H22N2O6 |
|---|---|
Molekulargewicht |
326.34 g/mol |
IUPAC-Name |
6-(2,5-dioxopyrrol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C15H22N2O6/c1-15(2,3)23-14(22)16-10(13(20)21)6-4-5-9-17-11(18)7-8-12(17)19/h7-8,10H,4-6,9H2,1-3H3,(H,16,22)(H,20,21) |
InChI-Schlüssel |
UCGBNEBUVCPALV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCN1C(=O)C=CC1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13685599.png)
![9-Bromo-8-methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13685601.png)











![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
